Dpcpx

Description

CPX has been used in trials studying the treatment of Cystic Fibrosis.

Properties

IUPAC Name |

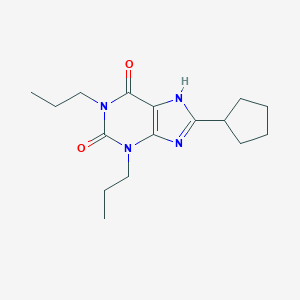

8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBDFADSZUINTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144706 | |

| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102146-07-6 | |

| Record name | DPCPX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-cyclopentyl-1,3-dipropylxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological properties of 8-Cyclopentyl-1,3-dipropylxanthine

An In-Depth Technical Guide to the Pharmacological Properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Introduction

8-Cyclopentyl-1,3-dipropylxanthine, commonly known as this compound, is a xanthine derivative renowned in the field of pharmacology as a potent and highly selective antagonist of the Adenosine A1 receptor (A1R).[1][2] Its high affinity and remarkable selectivity for the A1 subtype over other adenosine receptors make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the A1R signaling pathway.[3][4] This document provides a comprehensive overview of the core pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effects through competitive antagonism at the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[5]

Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly activate certain potassium channels (leading to hyperpolarization) and inhibit N-, P-, and Q-type calcium channels.

This compound, as a competitive antagonist, binds to the A1 receptor at the same site as adenosine but does not activate it. By occupying the receptor, it prevents adenosine from binding and initiating the downstream inhibitory signaling, thereby blocking its effects.

Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data presented below summarizes its binding affinity for different adenosine receptor subtypes.

Binding Affinity (Ki) Data

The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound shows a significantly higher affinity for the A1 receptor compared to other subtypes.

| Receptor Subtype | Species | Ki Value (nM) | Selectivity (Fold vs. A1) | Reference |

| A1 | Human | 3.9 | - | **** |

| A2A | Human | 130 | ~33 | |

| A2B | Human | 50 | ~13 | |

| A3 | Human | 4000 | ~1025 | |

| A1 | Rat | 0.45 - 0.46 | - | **** |

| A2 | Rat | 330 - 340 | ~733 - 755 |

Radioligand Binding (Kd) Data

When tritiated ([³H]this compound) is used as a radioligand, its high affinity allows for direct measurement of the equilibrium dissociation constant (Kd).

| Tissue/Cell Type | Species | Kd Value (pM) | Reference |

| Brain Membranes | Bovine | 50 - 190 | |

| Heart Membranes | Bovine | 50 - 190 | |

| Brain Membranes | Rat | 50 - 190 | |

| Fat Cells | Rat | 50 - 190 |

Signaling Pathway Visualization

The following diagram illustrates the canonical adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Characterization of this compound involves a combination of binding and functional assays to determine its affinity, potency, and mechanism of action.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki value of this compound for the Adenosine A1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human or rat A1 receptor.

-

Radioligand: A high-affinity A1 receptor agonist, e.g., [³H]CHA (N⁶-cyclohexyladenosine) or [³H]CCPA.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine to reduce non-specific binding.

-

Scintillation Counter.

Methodology:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This cell-based functional assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.

Objective: To confirm the antagonist activity of this compound and determine its functional potency (IC50).

Materials:

-

Whole cells expressing the A1 receptor (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

A1 Receptor Agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine) or Adenosine.

-

Test Compound: this compound at various concentrations.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

Methodology:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Incubate cells with a PDE inhibitor to prevent cAMP breakdown.

-

Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.

-

Stimulation: Add a fixed concentration of an A1 agonist (to inhibit adenylyl cyclase) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). This creates a measurable window of cAMP inhibition that the antagonist can reverse.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 15-30 minutes).

-

Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC50 value from the resulting sigmoidal curve.

General Experimental Workflow

The diagram below outlines a typical workflow for characterizing a receptor antagonist like this compound.

Conclusion

8-Cyclopentyl-1,3-dipropylxanthine (this compound) is a cornerstone pharmacological tool characterized by its exceptional potency and selectivity as a competitive antagonist for the adenosine A1 receptor. Its well-defined mechanism of action, high affinity in the low- to sub-nanomolar range for the A1 receptor, and significant selectivity over other adenosine receptor subtypes have solidified its role in both in vitro and in vivo research. The detailed experimental protocols and established pharmacological profile of this compound enable its continued use to dissect the complex roles of adenosine signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

Investigating the A1 Adenosine Receptor with DPCPX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A1 adenosine receptor (A1AR) and the use of the selective antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), as a critical tool for its investigation. This document outlines the core signaling pathways of A1AR, presents quantitative data on this compound's pharmacological profile, and offers detailed experimental protocols for its use in research.

Introduction to the A1 Adenosine Receptor

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, particularly in the central nervous, cardiovascular, and renal systems. As a member of the P1 family of purinergic receptors, its endogenous ligand is adenosine. A1AR is predominantly coupled to inhibitory G proteins of the Gi/o family, and its activation typically leads to a decrease in cellular activity.[1][2]

This compound: A Potent and Selective A1AR Antagonist

This compound is a xanthine derivative that acts as a highly potent and selective competitive antagonist of the A1AR.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the A1AR.

Pharmacological Profile of this compound

The selectivity of this compound for the human A1AR over other adenosine receptor subtypes is a key attribute for its use in research.

| Receptor Subtype | Ki (nM) | Reference |

| Human A1 | 3.9 | |

| Human A2A | 130 | |

| Human A2B | 50 | |

| Human A3 | 4000 | |

| Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes. |

In functional assays, this compound effectively antagonizes A1AR-mediated inhibition of adenylyl cyclase. It has also been shown to exhibit inverse agonist activity in some systems, leading to an increase in forskolin-stimulated cAMP production.

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Inverse Agonist Activity (cAMP production) | CHO (human A1AR) | EC50 | 1.52 | |

| Antagonist Activity vs. NECA (cAMP) | CHO-K1 (human A1AR) | pEC50 | 6.03 | |

| Radioligand Displacement ([3H]this compound) | CHO (human A1AR) | pIC50 | 9.3 | |

| Antagonist Activity vs. R-PIA (cAMP) | HEK293am | - | 1000 | |

| Table 2: Functional and binding assay data for this compound at the A1AR. |

A1 Adenosine Receptor Signaling Pathways

Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events primarily through its interaction with Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

Canonical Gαi-Mediated Pathway

The most well-characterized pathway involves the inhibition of adenylyl cyclase (AC) by the Gαi subunit. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Gβγ-Mediated Pathways

The Gβγ subunit dimer also plays a significant role in A1AR signaling by directly interacting with and modulating the activity of several ion channels and enzymes, including:

-

G protein-coupled inwardly rectifying potassium channels (GIRKs): Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, resulting in neuronal inhibition.

-

Voltage-gated Ca2+ channels (N- and P/Q-type): Inhibition of these channels reduces calcium influx, which in turn decreases neurotransmitter release from presynaptic terminals.

-

Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Non-canonical Signaling

Emerging evidence suggests that the A1AR can also couple to other G protein subtypes, such as Gs and Gq, in an agonist-dependent manner, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This highlights the complexity of A1AR signaling and the potential for biased agonism.

Figure 1: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for A1AR using [3H]this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A1AR using [3H]this compound.

Materials:

-

Cell membranes expressing A1AR (e.g., from CHO or HEK293 cells)

-

[3H]this compound (specific activity ~120 Ci/mmol)

-

Unlabeled this compound (for non-specific binding)

-

Test compound

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Plate shaker

-

Filtration manifold

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing A1AR according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

-

Total Binding: 100 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of [3H]this compound (at a final concentration near its Kd, e.g., 1 nM).

-

Non-specific Binding: 100 µL of membrane suspension, 50 µL of unlabeled this compound (at a final concentration of 10 µM), and 50 µL of [3H]this compound.

-

Competition: 100 µL of membrane suspension, 50 µL of test compound (at various concentrations), and 50 µL of [3H]this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize the A1AR-mediated inhibition of cAMP production.

Materials:

-

Cells expressing A1AR (e.g., CHO or HEK293 cells)

-

This compound

-

A1AR agonist (e.g., Adenosine, NECA)

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A1AR-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Agonist and Forskolin Stimulation: Add the A1AR agonist (at its EC80 concentration) and forskolin (e.g., 1-10 µM) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation.

In Vivo Experimental Design

This compound is widely used in vivo to investigate the physiological roles of A1AR.

Administration and Dosage

This compound is typically dissolved in a vehicle such as saline containing a small percentage of DMSO or Tween 80 for intraperitoneal (i.p.) or intravenous (i.v.) administration. Effective doses in rodents can range from 0.09 µg/kg to 4 mg/kg, depending on the experimental model and route of administration.

| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |

| Rat (Spinal Cord Injury) | Intradiaphragmatic (nanoconjugate) | 0.09 - 0.27 µg/kg | Recovery of diaphragm function | |

| Rat (Spinal Cord Injury) | Intravenous | 0.6 mg/kg (total) | Minimal recovery of diaphragm function | |

| Mouse (Behavioral Tests) | Intraperitoneal | 1 - 4 mg/kg | Antidepressant-like effects | |

| Rat (Cerebral Ischemia) | Intraperitoneal | 0.1 mg/kg/day | Ameliorated motor and memory deficits | |

| Table 3: Examples of in vivo dosages and effects of this compound. |

A Typical Experimental Workflow

Investigating the role of A1AR with this compound in vivo often follows a structured workflow.

Figure 2: A typical experimental workflow for in vivo studies.

Logical Relationship of this compound as a Selective A1AR Antagonist

The utility of this compound as a research tool is founded on its specific interaction with the A1AR, which allows for the targeted investigation of this receptor's function.

Figure 3: Logical relationship of this compound as an A1AR antagonist.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of the A1 adenosine receptor. Its high potency and selectivity, combined with a wealth of published data, provide a solid foundation for designing and interpreting experiments aimed at understanding A1AR function in both health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of A1AR pharmacology and its potential as a therapeutic target.

References

DPCPX for Studying Synaptic Plasticity and Memory Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist of the adenosine A1 receptor (A1R). With Ki values in the low nanomolar range for A1R and significantly lower affinity for other adenosine receptor subtypes, this compound serves as a critical pharmacological tool for elucidating the role of adenosine signaling in neural function.[1][2] Endogenous adenosine, acting through the Gi/o-coupled A1 receptor, is a key modulator of neuronal excitability and synaptic transmission, primarily by inhibiting adenylyl cyclase, which leads to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[3][4] This pathway is fundamental to the molecular mechanisms underlying synaptic plasticity—the cellular correlate of learning and memory. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying synaptic plasticity and memory formation, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by competitively blocking the adenosine A1 receptor. Under basal conditions, there is a tonic level of endogenous adenosine in the extracellular space, which activates A1 receptors and thereby suppresses neuronal activity and neurotransmitter release. By antagonizing these receptors, this compound removes this inhibitory tone, leading to a cascade of downstream effects that ultimately enhance synaptic transmission and influence the induction of synaptic plasticity.

The primary signaling pathway modulated by this compound is the cAMP/PKA/CREB cascade. A1 receptor activation inhibits adenylyl cyclase, decreasing intracellular cAMP. This reduction in cAMP leads to lower PKA activity. PKA is a crucial kinase that phosphorylates numerous substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step for the transcription of genes necessary for long-lasting forms of synaptic plasticity and memory consolidation.[3] By blocking the A1 receptor, this compound disinhibits adenylyl cyclase, leading to increased cAMP, PKA activation, and subsequent CREB phosphorylation, thereby facilitating synaptic potentiation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound on electrophysiological and behavioral outcomes.

Table 1: Electrophysiological Effects of this compound

| Preparation | This compound Concentration | Effect | Outcome Measure | Reference |

| Rat Hippocampal Slices | 100 nM | Prevented hypoxia-induced depression of synaptic transmission | fEPSP Slope | |

| Rat Hippocampal Slices | 150 nM / 500 nM | Significantly increased basal synaptic transmission | fEPSP | |

| Amygdala Slices (Mouse) | 100 nM | Increased basal synaptic transmission by ~30% | fEPSP | |

| Amygdala Slices (Mouse) | 100 nM | No effect on the magnitude of Long-Term Potentiation (LTP) | fEPSP |

Table 2: Behavioral Effects of this compound in Rodent Models

| Animal Model | This compound Dose & Route | Behavioral Test | Key Finding | Reference |

| Nontransgenic Mice | 1 mg/kg, IP (chronic, 60 days) | Morris Water Maze | Impaired long-term spatial memory (decreased platform frequency) | |

| Nontransgenic Mice | 1 mg/kg, IP (chronic, 60 days) | Open Field Test | Reduced exploratory behavior, suggesting an anxiolytic effect | |

| Male Albino Swiss Mice | 2 mg/kg & 4 mg/kg, IP | Forced Swim Test (FST) | Significantly shortened duration of immobility (antidepressant-like effect) | |

| Male Albino Swiss Mice | 2 mg/kg & 4 mg/kg, IP | Tail Suspension Test (TST) | Significantly shortened duration of immobility (antidepressant-like effect) | |

| APPswe/PS1dE9 Mice | 1 mg/kg, IP (chronic, 60 days) | Morris Water Maze | Did not improve memory deficits |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key experiments cited in the study of this compound.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and the induction of LTP, with the application of this compound to assess its modulatory role.

Materials:

-

Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

-

Recording aCSF (oxygenated with 95% O2 / 5% CO2, heated to 32-34°C): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.5 MgCl2, 2.5 CaCl2.

-

This compound stock solution (e.g., 10 mM in DMSO). Final concentration typically 100-500 nM.

-

Vibrating microtome (vibratome).

-

Interface or submerged recording chamber.

-

Glass microelectrodes (for stimulating and recording).

-

Amplifier, digitizer, and data acquisition software.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Isolate the hippocampi and cut 400 µm transverse slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 mL/min.

-

Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region.

-

Lower electrodes into the slice to a depth of approximately 100-150 µm.

-

-

Baseline Recording:

-

Deliver single biphasic constant-current pulses (e.g., 0.1 ms duration) every 30 seconds.

-

Adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.

-

Record a stable baseline for at least 20-30 minutes.

-

-

This compound Application & LTP Induction:

-

To test the effect of this compound on basal transmission, switch the perfusion to aCSF containing the desired concentration of this compound and record for another 20-30 minutes.

-

To test its effect on LTP, apply this compound before and during the induction protocol.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to measure the potentiation.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the pre-HFS baseline period. LTP is quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS.

-

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.

Materials:

-

Circular pool (approx. 1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

Submerged escape platform (approx. 10 cm diameter), hidden 1-2 cm below the water surface.

-

Video tracking system and software.

-

Distinct visual cues placed around the room.

-

This compound solution for injection (e.g., dissolved in saline with 5% DMSO).

Procedure:

-

Acclimation: Handle mice for several days before the experiment to reduce stress.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, IP) or vehicle at a consistent time before each day's trials (e.g., 30-60 minutes prior). For chronic studies, administer daily for the specified duration.

-

Acquisition Phase (e.g., 4 days, 4 trials/day):

-

Place the mouse into the pool facing the wall at one of four quasi-random start locations (N, S, E, W).

-

Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a set time (e.g., 60 or 90 seconds).

-

If the mouse fails to find the platform, gently guide it there.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Remove the mouse, dry it, and place it in a holding cage under a heat lamp during the inter-trial interval (e.g., 60 seconds).

-

-

Probe Trial (Day 5):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel starting position.

-

Allow the mouse to swim for 60 seconds.

-

Record the path of the mouse and analyze the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact platform location. This trial assesses spatial memory retention.

-

-

Data Analysis: Key metrics include escape latency (time to find the platform during acquisition), path length, swim speed, and performance in the probe trial (time in target quadrant, platform crossings).

Molecular Analysis: Western Blot for CREB Phosphorylation

This protocol is for assessing the phosphorylation state of CREB in brain tissue (e.g., hippocampus) following this compound administration.

Materials:

-

Rodent brain tissue (hippocampus).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total-CREB.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Tissue Collection and Lysis:

-

Following behavioral testing or other interventions, rapidly dissect the hippocampus on ice.

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pCREB, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensity using densitometry software.

-

Normalize the pCREB signal to the total CREB signal for each sample to determine the relative level of CREB phosphorylation.

-

Conclusion and Future Directions

This compound is an indispensable tool for dissecting the role of adenosine A1 receptor signaling in the complex processes of synaptic plasticity and memory formation. Its high selectivity allows for precise targeting of the A1R, enabling researchers to probe the downstream consequences of removing tonic adenosinergic inhibition. The data consistently show that blocking A1 receptors with this compound enhances basal synaptic transmission. However, its effects on memory are complex, with acute administration sometimes showing benefits while chronic administration can be detrimental, highlighting the critical homeostatic role of adenosine.

Future research should focus on the cell-type-specific roles of A1 receptors in different brain regions and their interplay with other neuromodulatory systems. The development of new tools, including optogenetic and chemogenetic approaches to control adenosine levels and receptor activity with greater temporal and spatial precision, will further refine our understanding. For drug development professionals, the nuanced effects of A1R modulation underscore the importance of considering dosing paradigms (acute vs. chronic) and the specific pathological context when targeting this system for therapeutic intervention in neurological and psychiatric disorders.

References

- 1. rndsystems.com [rndsystems.com]

- 2. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Purinergic System in Epilepsy: An In-depth Guide to Exploratory Studies of DPCPX

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective antagonist of the adenosine A1 receptor, in the exploratory studies of epilepsy. Adenosine, acting through its A1 receptor, is a powerful endogenous anticonvulsant, and this compound has been an invaluable pharmacological tool to investigate the nuanced mechanisms of purinergic neuromodulation in seizure genesis and propagation. This document provides a comprehensive overview of key quantitative data from seminal studies, detailed experimental protocols, and elucidating visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound in preclinical models of epilepsy. These data highlight the proconvulsant effects of blocking adenosine A1 receptors, leading to increased seizure susceptibility and duration.

Table 1: Effects of this compound on Seizure Parameters in Immature Rats with Cortical Afterdischarges

| Age Group (days) | This compound Dose (mg/kg, i.p.) | Pre-drug Conditioning AD Duration (s) | Post-drug Conditioning AD Duration (s) | Pre-drug Testing AD Duration (s) | Post-drug Testing AD Duration (s) | Reference |

| 12 | 0.5 | 15.1 ± 2.6 | 146.7 ± 48.2 | 28.9 ± 8.4 | 1.9 ± 0.8 | [1][2] |

| 12 | 1 | 16.6 ± 2.8 | 175.9 ± 78.2 | 28.2 ± 5.0 | 5.6 ± 2.9 | [1][2] |

| 25 | 0.1 | 35.6 ± 6.5 | 107.8 ± 21.5 | 2.8 ± 1.2 | - | [1] |

| 25 | 0.5 | 77.1 ± 9.8 | 177.8 ± 24.9 | 3.0 ± 1.0 | - | |

| 25 | 1 | 13.2 ± 1.5 | 129.2 ± 65.2 | 5.3 ± 1.9 | - |

AD: Afterdischarge. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Spontaneous Epileptiform Activity in Hippocampal Slices

| Brain Region | This compound Concentration | Effect | Observation Period | Reference |

| Guinea Pig Hippocampal CA3 | 30 nM (minimum) | Induction of spontaneous epileptiform activity | Sustained for up to 3-5 hours post-washout | |

| Guinea Pig Hippocampal CA1 | 30-100 nM | Similar patterns of epileptiform activity in 4 out of 10 slices | - |

Table 3: Antagonism of Anticonvulsant Effects by this compound in a 3-Nitropropionic Acid (3-NPA) Seizure Model in Mice

| Anticonvulsant Drug | Effect of this compound Co-administration | Reference |

| Diazepam | Diminished anticonvulsive effects | |

| Phenobarbital | Diminished anticonvulsive effects | |

| Valproate | Diminished anticonvulsive effects | |

| Gabapentin | Diminished anticonvulsive effects |

Key Experimental Protocols

Understanding the methodologies employed in these exploratory studies is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in this guide.

In Vivo Model: Cortical Afterdischarges in Immature Rats

This model is used to study age-specific differences in seizure susceptibility and the effects of pharmacological agents.

-

Animal Model: Wistar rats aged 12 and 25 days.

-

Surgical Procedure:

-

Implantation of stimulation and recording electrodes epidurally over the sensorimotor cortex under appropriate anesthesia.

-

-

Experimental Design:

-

A "conditioning" epileptic afterdischarge (AD) is induced by electrical stimulation.

-

One minute after the end of the conditioning AD, a second "testing" AD is elicited by the same stimulation to assess postictal changes.

-

This compound is administered intraperitoneally (i.p.) at doses of 0.1, 0.5, and 1 mg/kg. The drug is dissolved in 50% dimethylsulfoxide (DMSO) or suspended with Tween 80 to create an aqueous suspension.

-

Paired stimulations are repeated 10 minutes after drug administration to evaluate its effects.

-

-

Data Acquisition and Analysis:

-

Electroencephalogram (EEG) recordings are used to measure the duration of the cortical afterdischarges.

-

Statistical analysis is performed to compare pre- and post-drug AD durations.

-

In Vitro Model: Epileptiform Activity in Guinea Pig Hippocampal Slices

This ex vivo preparation allows for the detailed study of neuronal excitability and synaptic transmission in a controlled environment.

-

Tissue Preparation:

-

Guinea pigs are anesthetized and decapitated.

-

The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

-

Hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface or submerged chamber with continuous aCSF perfusion.

-

-

Electrophysiological Recordings:

-

Extracellular field potentials are recorded in the CA1 and CA3 regions of the hippocampus using glass microelectrodes.

-

Intracellular recordings from CA3 neurons are performed to measure membrane potential, input resistance, and action potential characteristics.

-

-

Pharmacological Manipulation:

-

This compound is bath-applied to the hippocampal slices at concentrations ranging from 30 to 100 nM.

-

Washout experiments are conducted by perfusing the slices with normal aCSF to assess the reversibility of the drug's effects.

-

-

Data Analysis:

-

Changes in spontaneous neuronal activity, such as the emergence of interictal-like epileptiform bursts, are monitored and analyzed.

-

Alterations in evoked field potentials and intracellularly recorded synaptic responses are quantified.

-

In Vivo Model: 3-Nitropropionic Acid (3-NPA)-Induced Seizures in Mice

This model investigates seizures induced by mitochondrial dysfunction.

-

Animal Model: Male Swiss mice.

-

Seizure Induction:

-

3-Nitropropionic acid (3-NPA), a mitochondrial toxin, is administered to induce seizures.

-

-

Pharmacological Intervention:

-

Anticonvulsant drugs (diazepam, phenobarbital, valproate, gabapentin) are administered to assess their protective effects against 3-NPA-induced seizures.

-

The selective A1 adenosine receptor antagonist, this compound, is co-administered with the anticonvulsants to determine its ability to reverse their protective effects.

-

-

Behavioral Assessment:

-

Animals are observed for the occurrence and severity of seizures.

-

The anticonvulsant efficacy is quantified by measuring the dose of the drug required to protect a certain percentage of animals from seizures (e.g., ED50).

-

-

Statistical Analysis:

-

Statistical methods are used to compare the anticonvulsant effects of the drugs in the presence and absence of this compound.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in epilepsy models.

Caption: Adenosine A1 Receptor Signaling Pathway in Neurons.

References

The Adenosine A1 Receptor Antagonist DPCPX: A Pharmacokinetic and Pharmacodynamic Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective antagonist of the adenosine A1 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.

Executive Summary

This compound is a xanthine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the adenosine A1 receptor. Its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes make it a valuable pharmacological tool. This guide summarizes key quantitative data on its binding affinity and functional potency, details common experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.

Pharmacodynamics: Receptor Binding and Functional Activity

The pharmacodynamic profile of this compound is characterized by its high-affinity binding to the adenosine A1 receptor, acting as a competitive antagonist. This section details the quantitative measures of its interaction with adenosine receptors across various species and tissues.

Binding Affinity

The binding affinity of this compound is most commonly expressed by the inhibition constant (Kᵢ) and the dissociation constant (Kᴅ). These values indicate the concentration of this compound required to occupy 50% of the A1 receptors in in vitro assays.

Table 1: this compound Binding Affinity (Kᵢ Values) for Adenosine Receptor Subtypes

| Species | Receptor Subtype | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Human | A₁ | - | 3.9 | [1][2][3][4] |

| Human | A₂ₐ | - | 130 | [1] |

| Human | A₂ₑ | - | 50 | |

| Human | A₃ | - | 4000 | |

| Rat | A₁ | Whole Brain Membranes | 0.46 | |

| Rat | A₁ | Fat Cells | 0.45 | |

| Rat | A₂ | Striatal Membranes | 340 | |

| Bovine | A₁ | Brain Membranes | - | |

| Bovine | A₁ | Heart Membranes | - |

Table 2: this compound Dissociation Constants (Kᴅ Values)

| Species | Tissue | Kᴅ (pM) | Reference |

| Bovine | Brain, Heart | 50-190 | |

| Rat | Brain, Fat Cells | 50-190 | |

| Bovine | Testicular Tissue | 260 |

Functional Antagonism

The functional antagonism of this compound is quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Additionally, the half-maximal inhibitory concentration (IC₅₀) is a common measure of its potency in functional assays.

Table 3: Functional Potency of this compound (pA₂ and IC₅₀ Values)

| Assay Type | Agonist | Tissue/Cell Line | pA₂ | IC₅₀ (nM) | Reference |

| Adenylate Cyclase Inhibition | R-PIA | Rat Fat Cells | - | - | |

| Adenylate Cyclase Stimulation | NECA | Human Platelets | - | - | |

| Cell Viability | - | MCF-7 Cells | - | 870 |

Signaling Pathways

As an antagonist of the adenosine A1 receptor, this compound blocks the canonical Gi/o-protein coupled signaling cascade. Activation of the A1 receptor by endogenous adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound prevents this action.

Figure 1. Adenosine A1 Receptor Signaling Pathway and this compound Inhibition.

Pharmacokinetics

The in vivo disposition of this compound has been studied in rodents, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution

This compound is permeable to the blood-brain barrier. Following intravenous administration in rats, [³H]this compound rapidly penetrates the brain, with approximately 0.8% of the injected dose per gram of brain tissue observed 5 minutes post-injection. Brain concentrations remain at a plateau for 5 to 15 minutes. The distribution within the brain is heterogeneous, with the highest concentrations found in the cerebellum and hippocampus and the lowest in the hypothalamus and brain stem.

Metabolism and Excretion

Detailed information on the metabolism and excretion of this compound is limited. As a xanthine derivative, it is presumed to undergo metabolism similar to other xanthines like caffeine and theophylline, which are primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2. When co-administered with certain antidepressants in mice, this compound did not significantly alter the serum and brain concentrations of imipramine and reboxetine. However, it did increase the brain concentration of escitalopram without affecting its serum levels, suggesting a potential pharmacokinetic interaction at the level of brain distribution.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the adenosine A1 receptor.

Objective: To determine the Kᵢ or Kᴅ of this compound for the adenosine A1 receptor using a competitive or saturation binding assay with a radiolabeled ligand (e.g., [³H]this compound).

Materials:

-

Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain or transfected cell lines).

-

Radioligand: [³H]this compound.

-

Unlabeled this compound (for competition assays and determination of non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane suspension.

-

For saturation assays: Increasing concentrations of [³H]this compound.

-

For competition assays: A fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound.

-

For determination of non-specific binding: A high concentration of unlabeled this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine Kᴅ and Bₘₐₓ by non-linear regression analysis of the specific binding data. For competition assays, determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This protocol is used to assess the functional antagonism of this compound at the adenosine A1 receptor by measuring its effect on adenylyl cyclase activity.

Objective: To determine the potency of this compound in antagonizing agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the adenosine A1 receptor (e.g., CHO cells).

-

Adenosine A1 receptor agonist (e.g., R-PIA).

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of the A1 receptor agonist in the presence of forskolin.

-

Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ value. This can be used to calculate the pA₂ value.

Conclusion

This compound remains an indispensable tool in the study of adenosine A1 receptor pharmacology. Its high affinity and selectivity, coupled with its ability to cross the blood-brain barrier, have enabled significant advances in our understanding of the role of A1 receptors in various physiological processes, including neurotransmission, cardiovascular function, and renal physiology. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in this field. Further investigation into the detailed metabolic fate and potential pharmacokinetic interactions of this compound will continue to refine its utility as a pharmacological probe and a lead compound for therapeutic development.

References

The Solubility of DPCPX: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of this compound, a potent and selective A1 adenosine receptor antagonist. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key biological and experimental pathways involving this compound.

Introduction to this compound

8-Cyclopentyl-1,3-dipropylxanthine, commonly known as this compound, is a xanthine derivative widely used in pharmacological research. It serves as a highly selective antagonist for the A1 adenosine receptor, exhibiting significantly higher affinity for the A1 subtype compared to A2A, A2B, and A3 receptors. This selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of the A1 adenosine receptor, which is implicated in various processes within the cardiovascular, central nervous, and renal systems. Given its lipophilic nature, understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions and the design of in vitro and in vivo experiments.

Solubility of this compound in Organic Solvents

The solubility of this compound varies across different organic solvents. DMSO and ethanol are the most commonly used solvents for preparing stock solutions. The quantitative data from various sources are summarized below. It is often noted that gentle warming or sonication can aid in the dissolution of this compound, particularly at higher concentrations.[1][2] Researchers should also be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[3]

| Solvent | Molecular Weight ( g/mol ) | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |

| DMSO | 304.39 | ≥13.57[4] | ≥44.58[4] | |

| 304.39 | 1.52 | 5 | With gentle warming. | |

| 304.39 | 10 | 32.85 | Requires sonication. Hygroscopic DMSO can impact solubility. | |

| 304.39 | 31 | 101.84 | Use fresh, anhydrous DMSO. | |

| 304.39 | 3.04 | 9.99 | Sonication is recommended. | |

| 304.39 | >10 | >32.85 | ||

| Ethanol | 304.39 | ≥8.16 | ≥26.81 | |

| 304.39 | 3.04 | 10 | With gentle warming. | |

| 304.39 | 4 | 13.14 | ||

| Methanol | 304.4 | Soluble | - | Specific concentration not provided. |

| 0.1 M NaOH | 304.39 | 2 | 6.57 | |

| Water | 304.39 | Insoluble | Insoluble |

Note: Solubility values can exhibit batch-to-batch variations. The provided data is for guidance and should be confirmed for specific lots.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through several methods. The two most common approaches, particularly in drug discovery, are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: The plate is shaken or agitated at a controlled temperature (e.g., 25°C or 37°C) for a short incubation period (e.g., 1-2 hours).

-

Precipitate Detection/Separation: The amount of precipitate is measured. This can be done directly by detecting light scattering using nephelometry. Alternatively, the undissolved compound can be removed by filtration through a filter plate.

-

Quantification: The concentration of the dissolved this compound in the filtrate is quantified. This is typically done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the results to a standard curve.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent over a longer period.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a flask or vial containing the solvent of interest (e.g., DMSO, ethanol, or an aqueous buffer). It is crucial to ensure undissolved solid remains present at the end of the experiment.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully removed and separated from the solid material, typically by centrifugation or filtration (e.g., using a syringe filter with a low-binding membrane like PTFE).

-

Dilution and Quantification: The clear, saturated solution is appropriately diluted. The concentration of this compound is then accurately measured using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve. The pH of the final solution should also be measured, especially for aqueous solvents.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by blocking the A1 adenosine receptor, a G-protein coupled receptor (GPCR). Understanding its mechanism of action and its application in experimental settings is crucial for its effective use.

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is primarily coupled to the inhibitory G-protein, Gi/o. When an agonist like adenosine binds to the receptor, it activates the G-protein. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). As an antagonist, this compound binds to the A1 receptor but does not activate it, thereby preventing adenosine from binding and blocking this inhibitory signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

A common in vitro experiment to characterize the affinity of an antagonist like this compound is the competitive radioligand binding assay. This workflow outlines the key steps to determine the inhibition constant (Ki) of this compound for the A1 adenosine receptor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DPCPX in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective A₁ adenosine receptor antagonist, in mice. This document outlines detailed protocols, quantitative data from relevant studies, and visual representations of signaling pathways and experimental workflows.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of the A₁ adenosine receptor. It is a xanthine derivative that readily crosses the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1] Its high selectivity for the A₁ receptor over other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃) ensures targeted pharmacological effects.[2] In vivo studies in mice have utilized this compound to explore its effects on depression, anxiety, memory, and cancer progression.[3][4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Behavioral Tests

| Doses (mg/kg) | Administration Route | Test | Effect | Reference |

| 2 and 4 | Intraperitoneal (i.p.) | Forced Swim Test (FST) | Antidepressant-like activity | |

| 2 and 4 | Intraperitoneal (i.p.) | Tail Suspension Test (TST) | Antidepressant-like activity | |

| 1 | Intraperitoneal (i.p.) | FST and TST | No significant effect | |

| 1 | Intraperitoneal (i.p.) | Open Field Test | No significant effect on locomotor activity | |

| 1 | Intraperitoneal (i.p.) | Chronic (60 days) | Worsened long-term memory in non-transgenic mice |

Table 2: Pharmacokinetic Interactions of this compound with Antidepressants

| This compound Dose (mg/kg) | Co-administered Drug (dose, mg/kg) | Effect on Drug Concentration in Brain | Effect on Drug Concentration in Serum | Reference |

| Not specified | Imipramine (15) | No significant change | No significant change | |

| Not specified | Reboxetine (2.5) | No significant change | No significant change | |

| Not specified | Escitalopram (2) | Increased concentration | No significant change |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol describes the preparation of a this compound suspension for intraperitoneal (i.p.) injection in mice.

Materials:

-

This compound (8-Cyclopentyl-1,3-dipropylxanthine)

-

Tween 80

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

-

Vehicle Preparation: Prepare a 1% aqueous solution of Tween 80 in sterile 0.9% saline. For example, to prepare 10 mL of vehicle, add 100 µL of Tween 80 to 9.9 mL of sterile saline.

-

Suspension of this compound:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add a small volume of the 1% Tween 80 solution to the this compound powder to create a paste.

-

Gradually add the remaining volume of the 1% Tween 80 solution while continuously vortexing to ensure a homogenous suspension.

-

For difficult-to-dissolve compounds, brief sonication may be employed to aid in suspension.

-

-

Final Concentration: The final concentration of the this compound suspension should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 5-10 mL/kg body weight). For example, to administer a 2 mg/kg dose to a 25 g mouse in a 0.25 mL volume, the required concentration is 0.2 mg/mL.

-

Administration: Administer the this compound suspension intraperitoneally to the mice. It is recommended to administer the suspension 30-60 minutes before behavioral testing or other experimental procedures.

Protocol 2: In Vivo Study of this compound in a Mouse Model of Depression (Forced Swim Test)

This protocol outlines a typical workflow for evaluating the antidepressant-like effects of this compound using the Forced Swim Test (FST).

Materials:

-

Male albino mice (e.g., CD-1 or similar strains)

-

This compound suspension (prepared as in Protocol 1)

-

Vehicle control (1% Tween 80 in 0.9% saline)

-

Beakers (transparent, 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm

-

Video recording equipment (optional)

-

Timers

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental room for at least one hour before the test.

-

Drug Administration:

-

Divide mice into experimental groups (e.g., Vehicle control, this compound 1 mg/kg, this compound 2 mg/kg, this compound 4 mg/kg).

-

Administer the appropriate treatment (vehicle or this compound suspension) via intraperitoneal injection 30 minutes prior to the FST.

-

-

Forced Swim Test:

-

Gently place each mouse individually into a beaker filled with water.

-

The total duration of the test is 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

-

Data Analysis:

-

Analyze the immobility time for each group.

-

A significant reduction in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

-

Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

-

Visualizations

Signaling Pathway of A₁ Adenosine Receptor Antagonism by this compound

Caption: this compound antagonizes the A₁ adenosine receptor, impacting downstream signaling pathways.

Experimental Workflow for In Vivo this compound Administration in Mice

Caption: A typical experimental workflow for in vivo studies using this compound in mice.

References

- 1. Adenosine A1 Receptor Antagonist I, this compound - CAS 102146-07-6 - Calbiochem | 119147 [merckmillipore.com]

- 2. This compound | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. This compound, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Application Notes and Protocols for DPCPX in A1 Adenosine Receptor Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the A1 adenosine receptor (A1AR).[1][2][3][4] Its high affinity and selectivity make it an invaluable tool in pharmacological research, particularly in radioligand binding assays designed to characterize the A1 receptor. This document provides detailed application notes and protocols for the use of radiolabeled this compound (e.g., [³H]this compound) in saturation and competition binding assays.

Data Presentation: Binding Properties of this compound

The following tables summarize the quantitative data for this compound binding to the A1 adenosine receptor across various species and tissues, as reported in the literature.

Table 1: Dissociation Constants (Kd) of [³H]this compound for A1 Adenosine Receptors

| Tissue/Cell Line | Species | Kd (pM) | Reference |

| Brain Membranes | Bovine | 50-190 | [5] |

| Heart Membranes | Bovine | 50-190 | |

| Brain Membranes | Rat | 50-190 | |

| Fat Cells | Rat | 50-190 | |

| Coronary Artery Smooth Muscle | Porcine | 210 |

Table 2: Inhibition Constants (Ki) of this compound for Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| A1 | Human | 3.9 | |

| A2A | Human | 130 | |

| A2B | Human | 50 | |

| A3 | Human | 4000 | |

| A1 (rat fat cells) | Rat | 0.45 | |

| A2 (human platelets) | Human | 330 | |

| A1 (rat whole brain membranes) | Rat | 0.46 | |

| A2 (rat striatal membranes) | Rat | 340 |

Signaling Pathway

Activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity, leading to the activation of potassium channels and inhibition of calcium channels. A non-canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand binding assays are fundamental in characterizing receptor-ligand interactions. The two primary types of assays detailed below are saturation and competition binding assays.

General Workflow for Radioligand Binding Assay

Caption: General Workflow of a Radioligand Binding Assay.

Protocol 1: Saturation Binding Assay with [³H]this compound

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]this compound for the A1 receptor.

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing A1 receptors.

-

Radioligand: [³H]this compound.

-

Non-specific Binding Ligand: A high concentration of a non-radiolabeled A1 receptor ligand (e.g., 10 µM CPA - N⁶-Cyclopentyladenosine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates containing the A1 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding.

-

Total Binding: To each tube, add:

-

Assay buffer.

-

A range of concentrations of [³H]this compound (e.g., 0.02 to 2 nM).

-

Receptor preparation (e.g., 50-200 µg of membrane protein).

-

-

Non-specific Binding: To each tube, add:

-

Assay buffer.

-

A high concentration of the non-specific binding ligand (e.g., 10 µM CPA).

-

The same range of concentrations of [³H]this compound as for total binding.

-

Receptor preparation.

-

-

Incubation: Incubate all tubes at 25°C for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the concentration of [³H]this compound.

-

Analyze the data using non-linear regression to determine the Kd and Bmax.

-

Protocol 2: Competition Binding Assay with [³H]this compound

This assay determines the affinity (Ki) of an unlabeled test compound for the A1 receptor by measuring its ability to compete with [³H]this compound binding.

Materials:

-

Same as for the saturation binding assay.

-

Test Compound: Unlabeled compound of interest, serially diluted.

Procedure:

-

Membrane Preparation: Prepare and quantify the protein concentration of the receptor source as in the saturation assay.

-

Assay Setup: Set up assay tubes in triplicate.

-

Incubation Mixture: To each tube, add:

-

Assay buffer.

-

A fixed concentration of [³H]this compound (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test compound.

-

Receptor preparation.

-

Include control tubes for total binding (no competitor) and non-specific binding (e.g., 10 µM CPA).

-

-

Incubation: Incubate all tubes at 25°C for 60-120 minutes.

-

Filtration and Counting: Follow the same procedure as for the saturation assay.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound determined from saturation experiments.

-

Logical Relationship: Determining Binding Parameters

Caption: Relationship between Assays and Binding Parameters.

References

- 1. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DPCPX in Rodent Behavioral Studies